methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate
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Overview
Description
Methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate is a complex organic compound that features a combination of carbamate, sulfonamide, and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the hydrogenation of indene.
Sulfonamide Formation: The indene derivative is then reacted with sulfonyl chloride to form the sulfonamide intermediate.
Carbamate Formation: The final step involves the reaction of the sulfonamide intermediate with methyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Indanone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indane Derivatives: Compounds such as 1-methylindane and 2-methylindane share the indene moiety.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group.
Carbamate Derivatives: Compounds such as carbaryl and methomyl share the carbamate group.
Uniqueness
Methyl N-{4-[(2,3-dihydro-1H-inden-5-yl)sulfamoyl]phenyl}carbamate is unique due to its combination of indene, sulfonamide, and carbamate moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18N2O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C17H18N2O4S/c1-23-17(20)18-14-7-9-16(10-8-14)24(21,22)19-15-6-5-12-3-2-4-13(12)11-15/h5-11,19H,2-4H2,1H3,(H,18,20) |
InChI Key |
PXODEUZYLNJHKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
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